2-phenyl-N-(1,3,4-thiadiazol-2-yl)butanamide
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Overview
Description
2-phenyl-N-(1,3,4-thiadiazol-2-yl)butanamide is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(1,3,4-thiadiazol-2-yl)butanamide typically involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide . One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioyl hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions usually include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-(1,3,4-thiadiazol-2-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic reagents such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown antimicrobial activity against various bacterial and fungal strains.
Medicine: The compound is being investigated for its potential anticancer properties.
Industry: It can be used in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 2-phenyl-N-(1,3,4-thiadiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to disrupt processes related to DNA replication, which can inhibit the growth of bacterial and cancer cells . The compound may also interact with enzymes and proteins involved in various biological pathways, leading to its observed biological activities.
Comparison with Similar Compounds
2-phenyl-N-(1,3,4-thiadiazol-2-yl)butanamide can be compared with other similar compounds, such as:
1,3,4-thiadiazole derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities.
Thiazole derivatives: These compounds have a similar sulfur-containing heterocyclic ring and are also known for their antimicrobial and anticancer properties.
Oxadiazole derivatives: These compounds have an oxygen atom in place of the sulfur atom in the thiadiazole ring and show similar biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Properties
Molecular Formula |
C12H13N3OS |
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Molecular Weight |
247.32 g/mol |
IUPAC Name |
2-phenyl-N-(1,3,4-thiadiazol-2-yl)butanamide |
InChI |
InChI=1S/C12H13N3OS/c1-2-10(9-6-4-3-5-7-9)11(16)14-12-15-13-8-17-12/h3-8,10H,2H2,1H3,(H,14,15,16) |
InChI Key |
GVJODQHVMKKSFK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=NN=CS2 |
Origin of Product |
United States |
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